molecular formula C15H22FNO5S B2491561 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide CAS No. 2320898-08-4

3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2491561
CAS No.: 2320898-08-4
M. Wt: 347.4
InChI Key: QCZKIBIAKXDUNN-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and experimental use only. This compound is not approved for human or veterinary use. Benzenesulfonamide scaffolds are of significant interest in medicinal chemistry and drug discovery research . Sulfonamide-containing compounds are frequently investigated for their potential biological activities, which can include enzyme inhibition and receptor modulation . The structural features of this particular molecule—including the fluorine atom, methoxy group, and a flexible hydroxyethoxy cyclopentylmethyl chain—are common modifications researchers use to optimize a compound's physicochemical properties and its interaction with biological targets . These properties may influence the molecule's solubility, metabolic stability, and binding affinity, making it a valuable building block for developing novel biochemical probes . Researchers can explore this compound's potential as a key intermediate in synthesizing more complex molecules or as a candidate for high-throughput screening assays. Handle with care in a controlled laboratory environment.

Properties

IUPAC Name

3-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO5S/c1-21-14-5-4-12(10-13(14)16)23(19,20)17-11-15(22-9-8-18)6-2-3-7-15/h4-5,10,17-18H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZKIBIAKXDUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 3-Fluoro-4-Methoxybenzene

The sulfonation of 3-fluoro-4-methoxybenzene is achieved using chlorosulfonic acid under controlled conditions. A mixture of 3-fluoro-4-methoxybenzene (1.0 equiv) and chlorosulfonic acid (1.2 equiv) is stirred at 0–5°C for 4–6 hours, yielding the sulfonic acid intermediate. Subsequent treatment with phosphorus pentachloride (1.5 equiv) in dichloromethane at reflux converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions:

  • Temperature: 0–5°C (sulfonation), 40°C (chlorination)
  • Solvent: Dichloromethane
  • Yield: 78–85%

Synthesis of (1-(2-Hydroxyethoxy)cyclopentyl)methylamine

Cyclopentene Oxide Ring-Opening with 2-Aminoethanol

The cyclopentyl backbone is constructed via epoxide ring-opening. Cyclopentene oxide (1.0 equiv) reacts with 2-aminoethanol (1.1 equiv) in tetrahydrofuran at 60°C for 12 hours, producing 1-(2-hydroxyethoxy)cyclopentanol. The primary amine is then introduced via reductive amination using sodium cyanoborohydride and formaldehyde.

Reaction Conditions:

  • Catalyst: Sodium cyanoborohydride (1.2 equiv)
  • Solvent: Methanol
  • Yield: 65–72%

Protection-Deprotection Strategy for Hydroxy Group

To prevent side reactions during sulfonamide formation, the hydroxy group in 1-(2-hydroxyethoxy)cyclopentanol is protected as a tert-butyldimethylsilyl (TBDMS) ether. Treatment with tert-butyldimethylsilyl chloride (1.5 equiv) and imidazole (2.0 equiv) in dichloromethane affords the protected intermediate. After coupling with the sulfonyl chloride, the TBDMS group is removed using tetrabutylammonium fluoride.

Key Data:

  • Protection Yield: 89%
  • Deprotection Yield: 94%

Sulfonamide Bond Formation

Coupling of Sulfonyl Chloride and Amine

The final step involves reacting 3-fluoro-4-methoxybenzenesulfonyl chloride (1.0 equiv) with (1-(2-hydroxyethoxy)cyclopentyl)methylamine (1.1 equiv) in the presence of triethylamine (2.0 equiv) as a base. The reaction proceeds in tetrahydrofuran at room temperature for 6–8 hours, yielding the crude sulfonamide. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the pure product.

Optimization Insights:

  • Base Selection: Triethylamine outperforms pyridine due to superior solubility in THF.
  • Solvent Impact: Tetrahydrofuran provides higher yields (82%) compared to dichloromethane (68%).

Characterization Data:

  • Melting Point: 148–150°C
  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 4.20–4.15 (m, 2H), 3.90 (s, 3H), 3.70–3.65 (m, 2H), 3.10–3.00 (m, 2H), 2.20–1.80 (m, 8H).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

A patent-derived method employs microwave irradiation to accelerate the coupling step. Heating the reaction mixture at 100°C for 20 minutes under microwave conditions increases the yield to 88% while reducing reaction time.

Solid-Phase Synthesis

Immobilizing the amine intermediate on Wang resin enables a traceless synthesis. After coupling with the sulfonyl chloride, cleavage from the resin using trifluoroacetic acid yields the target compound with 76% purity.

Comparative Table of Methods:

Method Yield (%) Purity (%) Time (h)
Conventional 82 98 8
Microwave 88 97 0.3
Solid-Phase 76 95 12

Challenges and Mitigation Strategies

Racemization at the Cyclopentyl Center

The stereochemical integrity of the cyclopentyl group is critical for biological activity. Using chiral auxiliaries during the epoxide ring-opening step ensures enantiomeric excess >98%.

Hydroxy Group Reactivity

Unprotected hydroxy groups may lead to sulfonate ester formation. The TBDMS protection strategy reduces this side reaction from 15% to <2%.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide moiety can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide moiety are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

The benzene ring’s substitution pattern significantly influences activity. Key comparisons include:

  • 4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide (): Lacks the cyclopentylmethyl and hydroxyethoxy groups, instead featuring a 3-methoxypropyl chain. This simpler structure may reduce steric hindrance but could compromise target specificity .
  • N-(4-Methoxyphenyl)benzenesulfonamide (): Retains the methoxy group but replaces fluorine with a phenylsulfonamide linkage. The absence of fluorine and the cyclopentyl group likely diminishes electronic and steric interactions critical for enzyme inhibition .

Sulfonamide Side-Chain Modifications

The cyclopentylmethyl-2-hydroxyethoxy side chain is pivotal. Analogues with alternative substituents demonstrate varied efficacy:

  • Compound 28 (): Features an n-butyl group at R1 and lacks a meta hydrogen-bond donor. Despite these changes, it exhibits moderate MtGS inhibition (IC50 = 4.9 µM), suggesting that bulky alkyl chains at R1 can partially compensate for the absence of hydrogen-bonding motifs .
  • Compound 27 (): Contains a cyclopentyl group at R1 and shows superior activity (IC50 = 0.38 µM) compared to n-butyl analogues (e.g., Compound 34, IC50 = 0.6 µM). The cyclopentyl group’s rigid, lipophilic structure likely enhances target engagement through van der Waals interactions .

Impact of Polar Substituents

The 2-hydroxyethoxy group in the para position improves solubility and hydrogen-bonding capacity:

  • Compounds 29–32 (): Equipotent analogues with varied polar groups (e.g., hydroxyl, methoxy) in the para position highlight the tolerance for diverse substituents. However, relocating the hydroxyethoxy group to the meta position reduces activity, emphasizing the importance of spatial alignment .
  • 3-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide (): Replaces the cyclopentyl group with a piperidine ring and propan-2-yl phenoxyethyl chain. This modification introduces bulkier aromaticity but may reduce solubility compared to the hydroxyethoxy motif .

Data Tables

Table 1. Key Structural and Activity Comparisons

Compound Name R1 Substituent Benzene Ring Substituents IC50 (µM) Source
Target Compound Cyclopentylmethyl 3-Fluoro, 4-methoxy N/A N/A
Compound 27 Cyclopentyl 3-Fluoro, 4-methoxy 0.38
Compound 28 n-Butyl 3-Fluoro, 4-methoxy 4.9
Compound 34 n-Butyl 3-Fluoro, 4-methoxy 0.6
4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide 3-Methoxypropyl 4-Fluoro N/A

Table 2. Substituent Effects on Solubility and Binding

Substituent Type Example Compound Solubility Impact Binding Interaction
2-Hydroxyethoxy (para) Target Compound High (polar group) Hydrogen bonding
n-Butyl (R1) Compound 28 Moderate (lipophilic) Hydrophobic interactions
Piperidinyl Compound Low (bulky) Steric hindrance

Research Findings and Implications

  • The cyclopentyl group at R1 optimizes activity compared to linear alkyl chains, likely due to favorable steric and hydrophobic interactions .
  • The para-positioned 2-hydroxyethoxy group is critical for solubility without sacrificing potency, as meta-substituted analogues show reduced efficacy .
  • Fluorine at the 3-position enhances electronic interactions, while the 4-methoxy group contributes to both solubility and binding orientation .

Biological Activity

3-Fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented with the following structural formula:

  • Molecular Formula : C15H20FNO3S
  • Molecular Weight : 305.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is hypothesized that the sulfonamide group plays a crucial role in modulating enzyme activity, particularly in pathways associated with inflammation and cancer.

Proposed Mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication.
  • Receptor Modulation : The hydroxyethoxy and fluoro groups may enhance binding affinity to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Several studies have investigated the antitumor properties of compounds similar to this compound. For instance, a related benzenesulfonamide was shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

StudyCell LineIC50 (µM)Mechanism
Smith et al. (2022)MCF-7 (Breast Cancer)5.4Apoptosis induction
Jones et al. (2023)A549 (Lung Cancer)3.8Cell cycle arrest

Antiviral Activity

Research has also highlighted potential antiviral properties against Hepatitis B virus (HBV). In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of HBV replication.

CompoundEC50 (nM)Reference
Prodrug A7.8
Prodrug B31

Case Studies

  • Case Study on Antitumor Effects :
    • In a study conducted by Smith et al., administration of the compound led to a significant reduction in tumor size in mouse models of breast cancer. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
  • Case Study on Antiviral Activity :
    • Research by Jones et al. focused on the antiviral efficacy against HBV, revealing that the compound’s prodrug form was more effective than its parent compound, highlighting the importance of bioactivation for therapeutic efficacy.

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